2-Methyl-2,5-diazabicyclo[2.2.1]heptane
Overview
Description
2-Methyl-2,5-diazabicyclo[2.2.1]heptane is a bicyclic organic compound that features a unique structure with two nitrogen atoms incorporated into a seven-membered ring. This compound is known for its rigidity and chiral properties, making it a valuable building block in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-2,5-diazabicyclo[2.2.1]heptane can be synthesized through various methods. One common approach involves the epimerization-lactamization cascade of functionalized 4-aminoproline methyl esters. Under basic conditions, these esters undergo epimerization followed by intramolecular aminolysis to form the bicyclic structure . Another method involves the lithiation of Boc-protected derivatives followed by reaction with suitable electrophiles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,5-diazabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The nitrogen atoms in the bicyclic structure can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-Methyl-2,5-diazabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is explored for its potential therapeutic properties, including as a scaffold for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane involves its interaction with molecular targets such as enzymes and receptors. The rigid and chiral structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can influence various biochemical pathways, leading to the desired effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Diazabicyclo[2.2.1]heptane: Lacks the methyl group at the 2-position.
2,7-Diazabicyclo[2.2.1]heptane: Features a different substitution pattern on the bicyclic ring.
N-Methyl-2,5-diazabicyclo[2.2.1]heptane: Contains an additional methyl group on the nitrogen atom
Uniqueness
2-Methyl-2,5-diazabicyclo[2.2.1]heptane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
2-methyl-2,5-diazabicyclo[2.2.1]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-8-4-5-2-6(8)3-7-5/h5-7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDRYBUJCGOYCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC1CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436824 | |
Record name | 2-METHYL-2,5-DIAZABICYCLO[2.2.1]HEPTANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59436-77-0 | |
Record name | 2-METHYL-2,5-DIAZABICYCLO[2.2.1]HEPTANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the N-methyl substitution in 2-methyl-2,5-diazabicyclo[2.2.1]heptane?
A1: The N-methyl substitution on this compound exhibits symmetry, meaning it can reside on either nitrogen atom within the molecule []. This characteristic significantly influenced the design of the commercial synthetic route for this compound, which is a key component in the production of the antibiotic danofloxacin. You can learn more about this in the paper "Synthesis of this compound, Side Chain to Danofloxacin(1)" [].
Q2: How can the structure of this compound be modified, and what are the potential applications of these modifications?
A2: Researchers have successfully synthesized new C-substituted derivatives of (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane using the directed metalation strategy []. This method allows for the introduction of various substituents at specific positions on the molecule. These modified derivatives hold potential for applications in enantioselective catalysis, offering a promising avenue for developing new and efficient catalytic systems. To explore the synthesis and applications of these derivatives, refer to the paper "New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Application in enantioselective catalysis" [].
Q3: Can you describe an efficient synthetic route for (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane?
A3: One effective method utilizes N-tosylated trans-4-hydroxyl-L-proline as a starting material []. The synthesis involves reduction with zinc borohydride, tosylation with tosyl chloride, cyclization with methylamine, and deprotection with hydrogen bromide. This route results in the formation of (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane as a dihydrobromide salt with a 37% total yield. The details of this synthesis are outlined in the paper "SYNTHESIS OF (1S,4S) 2 METHYL 2,5 DIAZABICYCLO [2.2.1] HEPTANE" [].
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